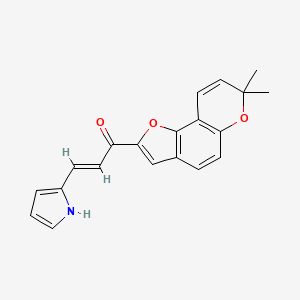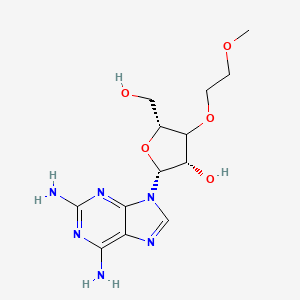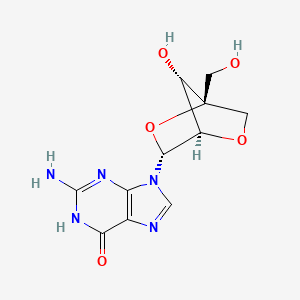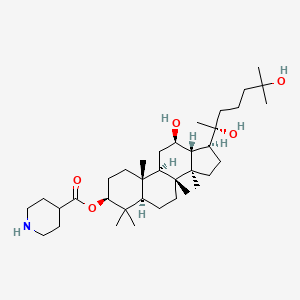
Anticancer agent 65
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 65 is a synthetic compound that has shown promising potential in the treatment of various types of cancer. It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells. This compound is part of a broader class of anticancer agents that work through various mechanisms to combat cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 65 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of condensation reactions, followed by functional group modifications to enhance its anticancer properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Anticancer agent 65 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate temperatures.
Major Products Formed
科学研究应用
Anticancer agent 65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 65 involves the inhibition of key molecular targets and pathways involved in cancer cell growth and proliferation. It primarily targets enzymes and proteins that regulate the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, it interferes with signaling pathways that promote cancer cell survival and metastasis.
相似化合物的比较
Similar Compounds
Doxorubicin: An anthracycline antibiotic that intercalates with DNA and inhibits topoisomerase II.
Methotrexate: A folate analog that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.
Uniqueness
Anticancer agent 65 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. Unlike some other anticancer agents, it has shown a lower incidence of side effects and a higher therapeutic index, making it a promising candidate for further development and clinical use.
属性
分子式 |
C36H63NO5 |
|---|---|
分子量 |
589.9 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] piperidine-4-carboxylate |
InChI |
InChI=1S/C36H63NO5/c1-31(2,40)15-9-16-36(8,41)24-10-18-35(7)29(24)25(38)22-27-33(5)17-12-28(42-30(39)23-13-20-37-21-14-23)32(3,4)26(33)11-19-34(27,35)6/h23-29,37-38,40-41H,9-22H2,1-8H3/t24-,25+,26-,27+,28-,29-,33-,34+,35+,36+/m0/s1 |
InChI 键 |
AFACQRIUMCYKAU-QZBQRUMZSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)OC(=O)C5CCNCC5 |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCNCC4)C)CC(C5C3(CCC5C(C)(CCCC(C)(C)O)O)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



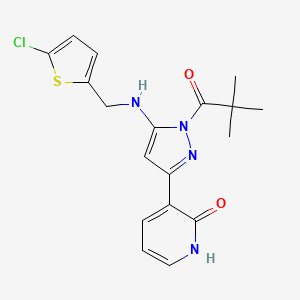

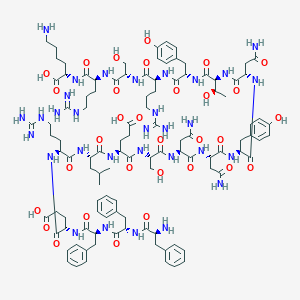
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
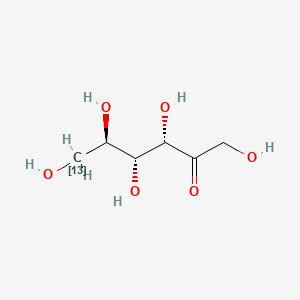


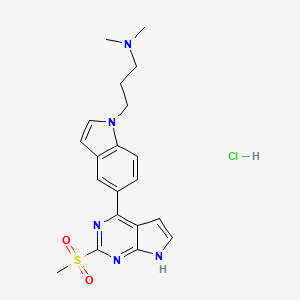
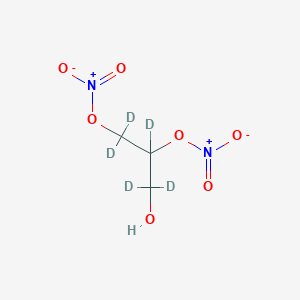
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
